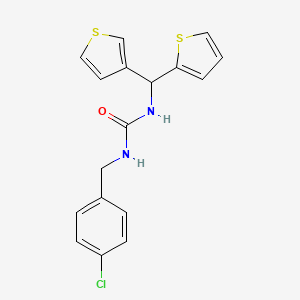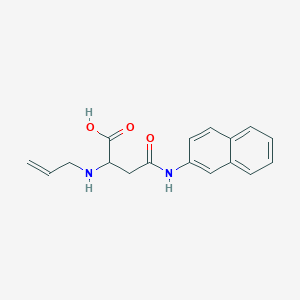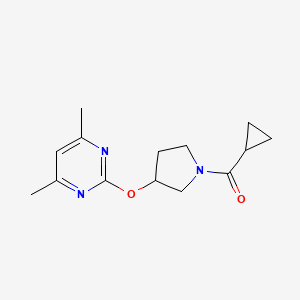
4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole" is a derivative of the 1,2,4-triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This particular compound is not directly discussed in the provided papers, but its structural relatives are extensively studied due to their interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of various organic intermediates. For instance, the synthesis of new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives was achieved by treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, followed by reduction with NaBH4 to afford the corresponding arylmethylamino derivatives . This method demonstrates the versatility of the 1,2,4-triazole core in undergoing various chemical transformations to yield a wide range of substituted compounds.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often determined using X-ray diffraction techniques, and the geometry is optimized using computational methods such as density functional theory (DFT) . The triazole ring can exhibit different dihedral angles with attached phenyl rings, influencing the overall molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Chemical Reactions Analysis
1,2,4-Triazole derivatives exhibit a range of chemical reactivities depending on their substitution pattern. For example, N-chloro-1,2,3-triazoles react with nucleophiles like KCN and KF due to the presence of a highly polarized N—Cl bond . The reactivity of these compounds can be further explored using conceptual DFT to predict global reactivity descriptors and local nucleophilic/electrophilic sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives are closely related to their molecular structure. The presence of various substituents such as chlorophenyl, polyfluoroalkyl, and nitro groups can significantly affect properties like solubility, melting point, and stability. The intermolecular interactions within the crystal structures, such as hydrogen bonding and van der Waals forces, also play a crucial role in determining the compound's physical state and reactivity .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
4H-1,2,4-Triazole derivatives, including those with chlorophenyl groups, have been studied for their potential as corrosion inhibitors. Research shows that such compounds can effectively protect metals like mild steel in acidic environments, such as hydrochloric acid solutions. The effectiveness of these inhibitors is influenced by the nature and type of substituents in the molecule, with some derivatives demonstrating up to 99.6% inhibition efficiency. These compounds adhere to the metal surface following the Langmuir isotherm model, which suggests a strong adsorption process (Bentiss et al., 2007).
Antioxidant and Antimicrobial Properties
Some derivatives of 4H-1,2,4-Triazole, specifically those with a chlorophenyl group, have been synthesized and evaluated for their antioxidant and antimicrobial activities. These studies have found that certain derivatives exhibit significant activity, hinting at their potential use in pharmaceutical applications (Bekircan et al., 2008).
Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of various 4H-1,2,4-Triazole derivatives, including those with chlorophenyl components, have been extensively studied. Techniques like X-ray diffraction, NMR, and IR spectroscopy have been used to analyze their molecular structures, offering insights into the compound's properties and potential applications (Şahin et al., 2014).
Synthesis and Characterization of New Derivatives
Research in this field also includes the synthesis of novel heterocyclic compounds derived from 4H-1,2,4-Triazole and its derivatives. These studies focus on creating new compounds with potential biological activities, such as enzyme inhibition, which could be relevant in medical and biochemical research (Bekircan et al., 2015).
Application in Photostability Studies
New metal complexes formed from heterocyclic compounds, including 4H-1,2,4-Triazole derivatives, have been synthesized and examined for their photostability properties. These studies are significant for materials science, particularly in enhancing the durability and longevity of polymers exposed to light (Al-khazraji & Al Hassani, 2020).
Tautomerism Study
The tautomerism of triazole derivatives, a chemical phenomenon where compounds can exist in multiple forms, has been a subject of study. Understanding tautomerism is crucial for comprehending the chemical behavior and potential applications of these compounds in various fields (Kubota & Uda, 1975).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUULYYRVLXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)
![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3006003.png)
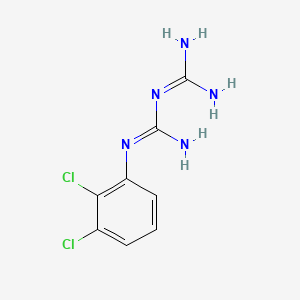
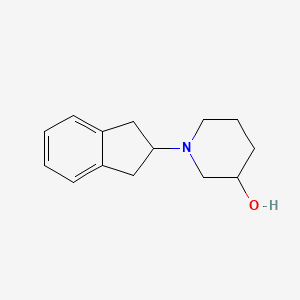
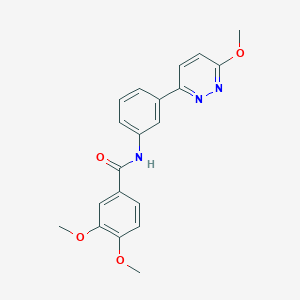
![(E)-2-[4-(1,3-Benzoxazol-2-yl)piperidine-1-carbonyl]-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enenitrile](/img/structure/B3006009.png)

![N'-[(1E)-2-chloroethylidene]benzohydrazide](/img/structure/B3006013.png)


